Allyl tiglate
CAS No.: 7493-71-2
Cat. No.: VC2025561
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7493-71-2 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | prop-2-enyl (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5- |
Standard InChI Key | ODOZNBUSHKFCSH-ALCCZGGFSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)OCC=C |
SMILES | CC=C(C)C(=O)OCC=C |
Canonical SMILES | CC=C(C)C(=O)OCC=C |
Boiling Point | 153.00 °C. @ 760.00 mm Hg |
Introduction
Physical and Chemical Properties
Structural Information
Allyl tiglate features a tiglate functional group (derived from tiglic acid) esterified with an allyl alcohol. Its chemical structure can be represented by the SMILES notation: C\C=C(\C)C(=O)OCC=C . The molecule contains an ester linkage with an unsaturated allyl group on one side and a tiglate group (containing a methyl-substituted double bond) on the other side.
Physical Properties
Allyl tiglate is a colorless to pale yellow clear liquid at room temperature with distinctive organoleptic properties. Its detailed physical characteristics are summarized in Table 1.
Table 1: Physical Properties of Allyl Tiglate
Chemical Properties
Allyl tiglate is characterized by its distinctive odor profile and specific chemical reactivity:
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Solubility: Very slightly soluble in water, miscible with alcohol and oils
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Reactivity: Contains reactive sites including an ester group and unsaturated bonds in both the allyl and tiglate portions, making it susceptible to various chemical reactions
Synthesis and Production Methods
Laboratory Synthesis
The laboratory synthesis of allyl tiglate typically involves esterification reactions. The primary synthetic route is through direct esterification of tiglic acid with allyl alcohol. This reaction is commonly performed under azeotropic conditions to remove water and drive the reaction to completion . The general reaction can be represented as:
Tiglic acid + Allyl alcohol → Allyl tiglate + Water
Industrial Production
In industrial settings, allyl tiglate is produced through similar esterification processes but at larger scales and with additional controls to ensure high yield and purity. The typical production method involves:
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Heating tiglic acid and allyl alcohol in the presence of an acid catalyst (commonly sulfuric acid)
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Using azeotropic dehydration techniques to continuously remove water
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Purification steps including washing, neutralization, and distillation to obtain the pure compound
This industrial process is optimized to maximize yield while minimizing the formation of side products, ensuring the consistent quality required for commercial applications.
Applications and Uses
Flavor and Fragrance Industry
The primary application of allyl tiglate is in the flavor and fragrance industry. Its usage in this sector includes:
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Flavoring Agent: Used in food and beverage formulations to impart a fruity flavor, particularly in fruit-flavored products
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Fragrance Component: Incorporated into perfumes and scented products for its green, fruity, berry-like aroma
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Fruit Flavor Enhancer: Specifically used in imitation fruit flavors, contributing to berry notes
The compound is typically used in trace amounts due to its potent flavor and aroma profile .
Chemical Research Applications
Beyond its organoleptic applications, allyl tiglate has value in chemical research:
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Building Block: Utilized as a building block in organic synthesis due to its reactive allyl group
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Research Tool: Employed in studies investigating olfactory perception and sensory analysis
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Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic compounds
Research Applications in Biological Sciences
Research has indicated potential applications in biological and medical fields:
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Biological Activity Studies: Investigated for potential biological activities and interactions with enzymes
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Olfactory Research: Used in studies examining figure-ground segregation of odorants, where tiglate compounds including allyl tiglate have shown interesting patterns of olfactory discrimination in animal models
Chemical Reactivity
Oxidation Reactions
Allyl tiglate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically target the double bonds present in both the allyl and tiglate portions of the molecule.
Reduction Reactions
Reduction of allyl tiglate using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester to the corresponding alcohol derivatives. The ester functionality is typically the primary site for reduction reactions.
Substitution Reactions
The allyl moiety in allyl tiglate makes it susceptible to nucleophilic substitution reactions. Various nucleophiles, including halides (Cl-, Br-) or other organic nucleophiles, can participate in these reactions under appropriate conditions. These substitution reactions can be valuable in synthetic organic chemistry for creating derivative compounds.
Hazard Category | Classification | Hazard Statement | Percentage of Notifications |
---|---|---|---|
Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 30.5% |
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | 69.5% |
Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | 60.9% |
Skin Irritation | Category 2 | H315: Causes skin irritation | 69.5% |
Eye Irritation | Category 2 | H319: Causes serious eye irritation | 69.5% |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 69.5% |
Data based on notifications to the ECHA C&L Inventory
Research Findings in Tiglate Compounds
While specific research focusing solely on allyl tiglate is limited, research on related tiglate compounds has revealed interesting findings:
Olfactory Research
Studies investigating olfactory perception have utilized allyl tiglate among other tiglate compounds. Research has shown that tiglate compounds share similar olfactory properties and demonstrate higher correlation in glomerular activity patterns compared to non-tiglate compounds. In behavioral studies with mice, tiglate targets (molecules containing the tiglate functional group) presented more significant figure-background segregation challenges because of their similarity to other tiglates in the background .
Analytical Methods and Identification
Allyl tiglate can be identified and analyzed using various analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Common for identification and quantification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation via 1H and 13C NMR
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Infrared (IR) Spectroscopy: Helps identify functional groups including the ester linkage
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Refractive Index Measurement: Used as a quality control parameter (typical range: 1.45100 to 1.45400 @ 20.00 °C)
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